The synthesis of Rorifone can occur through various methods, including extraction from its natural source and synthetic routes. One notable synthetic pathway involves:
This multi-step synthesis not only highlights the complexity involved but also allows for the production of various derivatives with potential therapeutic benefits.
The molecular structure of Rorifone features a long hydrocarbon chain attached to a methylsulfonyl group and a nitrile functional group. The canonical SMILES representation is CS(=O)(=O)CCCCCCCCCC#N
, indicating the presence of both sulfonyl and nitrile functionalities, which are crucial for its biological activity .
Rorifone participates in several chemical reactions:
These reactions are significant for modifying Rorifone's structure to enhance its therapeutic properties or develop new derivatives.
Rorifone exhibits several notable physical and chemical properties:
Rorifone has diverse applications across multiple scientific fields:
Rorifone (10-methylsulfonyldecanenitrile; C₁₁H₂₁NO₂S) represents a structurally specialized metabolite within the crucifer family (Brassicaceae), distinguished by its unique sulfone-nitrile moiety. This aliphatic compound is primarily biosynthesized in Rorippa montana (mountain yellowcress), a species traditionally employed in Chinese medicine for respiratory conditions. Rorifone’s biosynthesis is evolutionarily embedded within the glucosinolate (GSL) metabolic framework conserved across Brassicales. Comparative genomic analyses reveal that R. montana shares core GSL pathway genes with model Brassicaceae species (Arabidopsis thaliana) and agriculturally significant crops (Brassica oleracea), particularly those governing chain elongation of methionine and subsequent sulfotransferase-mediated modifications [1] [5].
The initial biosynthetic steps involve the elongation of methionine to dihomomethionine, catalyzed by methylthioalkylmalate synthase (MAM) and associated enzymes within the plastid. This elongated precursor undergoes conjugation with glucose to form the core glucosinolate structure. Crucially, R. montana expresses a specialized sulfotransferase (SOT18) that directs the sulfonation of the terminal methyl group, forming the 10-methylsulfonyldecyl glucosinolate precursor. Myrosinase-mediated hydrolysis of this precursor yields rorifone instead of the typical isothiocyanate—a divergence attributed to the nitrile-specifier protein (NSP) activity predominant in Rorippa tissues under physiological pH conditions [1] [9]. Transcriptomic data indicate that R. montana maintains higher expression levels of SOT18 and NSP1 homologs compared to Arabidopsis, explaining its metabolic propensity toward sulfone-nitrile production rather than isothiocyanates [1] [7].
Table 1: Conservation of Glucosinolate Pathway Genes in Brassicales
Gene Family | Function | R. montana Expression | A. thaliana Homolog | B. oleracea Homolog |
---|---|---|---|---|
MAM1/MAM3 | Methionine chain elongation | High | At5g23010 | Bo5g160780 |
CYP79F1 | Amino acid oxidation to aldoxime | Moderate | At1g16410 | Bo4g007890 |
SOT18 | Sulfotransferase (sulfone formation) | Very High | At1g13420 (SOT16) | Bo2g005240 |
NSP1 | Nitrile-specifier protein | High | At3g07720 | Bo7g107350 |
Myrosinase (TGG1/TGG2) | Glucosinolate hydrolysis | Moderate | At5g26000/At5g25980 | Bo3g024110/Bo6g015290 |
The distinctive sulfone group (–SO₂–CH₃) of rorifone originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-D-xylulose 5-phosphate (MEP/DOX) pathway, which provides sulfur donors for sulfotransferase reactions. Isotopic labeling studies in R. montana seedlings confirm that the sulfonyl sulfur is derived from cysteine, itself dependent on sulfate assimilation regulated by adenosine 5'-phosphosulfate reductase (APR). The DOX pathway generates critical cofactors and sulfur-carrier molecules, including 3'-phosphoadenosine-5'-phosphosulfate (PAPS), utilized by SOT18 [1] [4].
Metabolomic profiling identifies 4-methylsulfonylbutyl glucosinolate as a direct precursor to rorifone, with its biosynthesis requiring three enzymatic stages:
Ferrous iron (Fe²⁺) acts as a cofactor for epithiospecifier proteins (ESPs), which in R. montana preferentially steer hydrolysis toward nitrile (rorifone) rather than isothiocyanate under neutral pH. This contrasts with Arabidopsis, where ESPs promote epithionitrile formation from alkenyl-GSLs [1] [9]. Kinetic studies demonstrate that SOT18 in R. montana exhibits a Kₘ of 8.2 µM for PAPS and 15 µM for alkyl-GSL substrates, indicating high catalytic efficiency for sulfone formation [1].
The plastid genome (plastome) of Rorippa palustris (GenBank: OQ411035) has been fully sequenced, revealing conserved synteny with Arabidopsis but unique expansions in ndhF and ycf1 genes associated with stress resilience and redox balance. RNA-seq analysis of leaf and root tissues exposed to methyl jasmonate (MeJA)—a biotic stress mimic—identified 6,522 differentially expressed genes (DEGs) during peak rorifone production [1] [3].
Key regulatory hubs include:
Table 2: Differentially Expressed Genes (DEGs) in R. palustris Plastomes Under MeJA Stress
Gene ID | Annotation | Log2FC | Function in Rorifone Pathway |
---|---|---|---|
Rpal03g0760 | Sulfotransferase (SOT18) | +6.8 | Sulfone group transfer to GSL precursor |
Rpal11g1120 | Cytochrome P450 (CYP79F1) | +5.2 | Amino acid oxidation to aldoxime |
Rpal07g0450 | Myrosinase (TGG2) | +3.1 | Hydrolysis of precursor GSL |
Rpal09g0880 | Nitrile-specifier protein (NSP1) | +4.5 | Diverts hydrolysis to nitrile (rorifone) |
Rpal05g0230 | APR2 | +4.9 | Sulfate reduction for PAPS synthesis |
Rpal01g1540 | MCM4 | +3.7 | DNA replication; cell division support |
Spatial metabolomics further demonstrates compartmentalization: sulfated precursors accumulate in vacuoles, while hydrolysis occurs in cytoplasmic myrosinase complexes. This separation prevents autotoxicity and allows rapid rorifone release upon tissue damage [1] [6]. Metabolic engineering strategies propose overexpressing SOT18 and NSP1 in Brassica hosts via chloroplast transformation—leveraging conserved plastidial promoters (e.g., Prrn). Such approaches could enhance rorifone yields 2–3-fold while avoiding cytosolic side-reactions [1] [3].
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